4'-Hydroxyisoflavone

Vue d'ensemble

Description

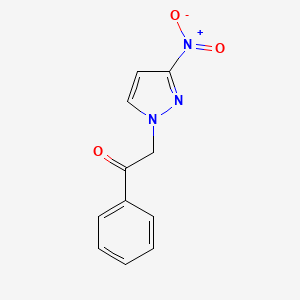

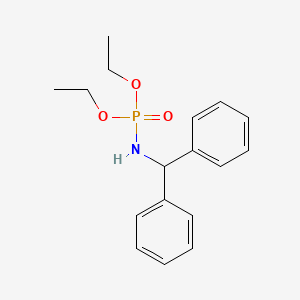

4’-Hydroxyisoflavone is a type of isoflavonoid, a subclass of flavonoids characterized by possessing a benzene-ring connected to C-3 instead of C-2 . Isoflavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .

Synthesis Analysis

The synthesis of isoflavonoids like 4’-Hydroxyisoflavone involves the phenylpropanoid pathway. Phenylpropanoid and polyketone compounds are normally catalyzed by chalcone synthase to produce chalcones, and then cyclization of chalcones leads to generate flavonoids . A specific example of a similar compound, 5,7-Dimethoxyl-4′-hydroxyisoflavone, was synthesized using a 6-step synthetic protocol with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .Molecular Structure Analysis

While specific molecular structure analysis for 4’-Hydroxyisoflavone was not found, isoflavonoids generally have a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 .Chemical Reactions Analysis

The biosynthesis of isoflavonoids is initiated by two enzymes with unusual catalytic activities; 2-hydroxyisoflavanone synthase (2-HIS), a membrane-bound cytochrome P450 catalyzing a coupled aryl-ring migration and hydroxylation, and 2-hydroxyisoflavanone dehydratase (2-HID), a member of a large carboxylesterase family that paradoxically catalyzes dehydration of 2-hydroxyisoflavanones to isoflavone .Applications De Recherche Scientifique

Antiviral and Anti-TMV Activities

4'-Hydroxyisoflavone and its derivatives exhibit significant antiviral activities. Studies have highlighted their effectiveness against picornaviruses, including poliomyelitis and rhinoviruses, with certain compounds demonstrating potent in vitro activities against various virus types (De Meyer et al., 1991). Additionally, isoflavones derived from Nicotiana tabacum leaves, closely related to 4'-Hydroxyisoflavone, have shown anti-Tobacco Mosaic Virus (anti-TMV) activities, indicating their potential in plant virus control (Li et al., 2015).

Metabolism and Bioavailability

The metabolism of 4'-Hydroxyisoflavone and related compounds has been studied to understand their bioavailability and transformation in biological systems. Research on flavonoid metabolism in rats has shown that compounds with free hydroxyl groups, including those with a free 4'-hydroxyl group, undergo significant metabolism, resulting in various metabolites (Griffiths & Smith, 1972).

Anticancer Potential

Genistein, a well-known isoflavone structurally similar to 4'-Hydroxyisoflavone, has attracted attention for its potential beneficial effects on cancer. Studies have explored the molecular mechanisms of genistein in various cancer models, including its role in apoptotic induction, cell cycle arrest, and anti-inflammatory effects (Tuli et al., 2019). This indicates a broader potential for 4'-Hydroxyisoflavone in cancer research.

Pharmaceutical Applications

The synthesis and study of 7-Hydroxyisoflavone and its derivatives, closely related to 4'-Hydroxyisoflavone, have highlighted their importance as drug intermediates. These compounds have potential applications in preventing certain diseases and in therapy for conditions like coronary heart disease (Li Shu-quan, 2010).

Structural and Spectroscopic Analysis

Raman, infrared, and computational analyses of genistein and its methoxy derivatives, which include 4'-Hydroxyisoflavone, offer insight into the structural variations and vibrational spectra of these compounds. Such studies are crucial for understanding the physical and chemical properties of isoflavones, aiding in their application in various scientific fields (Sekine et al., 2011).

Orientations Futures

Propriétés

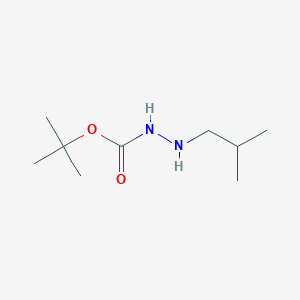

IUPAC Name |

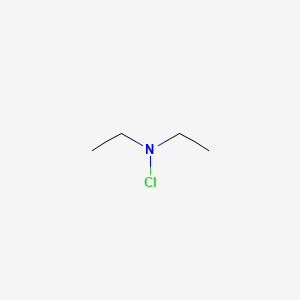

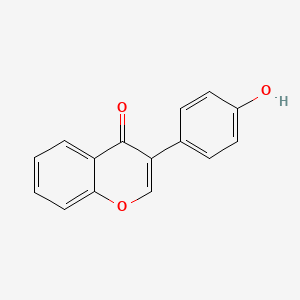

3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDQPQWMJZEAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450148 | |

| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyisoflavone | |

CAS RN |

58113-14-7 | |

| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)

![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)